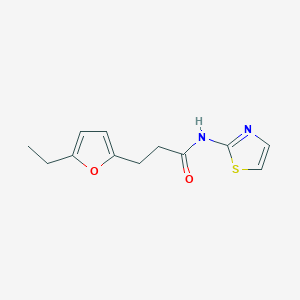

3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(5-ethylfuran-2-yl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-2-9-3-4-10(16-9)5-6-11(15)14-12-13-7-8-17-12/h3-4,7-8H,2,5-6H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPWJKXFSHPIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide typically involves the acylation of thiazole derivatives with furan-based acyl chlorides. One common method involves the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with thiazole-2-amine to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include substituted furans, furanones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound is associated with several biological activities, primarily due to the thiazole and furan moieties present in its structure. These activities include:

- Anticancer Activity : Compounds containing thiazole rings have been reported to exhibit anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, including leukemia and breast cancer cells. The structural modification of thiazoles enhances their cytotoxic effects, making them promising candidates for cancer therapy .

- Anti-inflammatory Effects : Thiazole-based compounds are known to inhibit inflammatory pathways. The ability of 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide to modulate cytokine production can be beneficial in treating chronic inflammatory diseases .

- Antimicrobial Activity : The presence of the furan ring contributes to the antimicrobial properties of the compound. Research indicates that thiazole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

Case Study 1: Anticancer Properties

A study investigated various thiazole derivatives, including those similar to 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide, for their anticancer effects on human leukemia cells. Results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests that modifications in the side chains can enhance their therapeutic potential against cancer .

Case Study 2: Anti-inflammatory Applications

Research focusing on the anti-inflammatory properties of thiazole compounds demonstrated that certain derivatives could effectively inhibit TNF-alpha production in macrophages. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases. The structural characteristics of 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide may contribute similarly to its anti-inflammatory effects .

Wirkmechanismus

The mechanism of action of 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide involves its interaction with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural features, molecular properties, and biological activities of compounds analogous to 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide:

Key Research Findings

Anticancer Activity: Compounds with benzyl-thiazole and dimethyl-furan motifs () exhibit potent anticancer activity, attributed to their ability to disrupt microtubule assembly or DNA synthesis. The ethyl-furan substitution in the target compound may enhance lipophilicity and membrane permeability compared to bulkier benzyl groups . In contrast, the morpholinomethyl-thiazole derivative () lacks reported bioactivity, suggesting that electron-donating groups (e.g., morpholine) may reduce interaction with cellular targets .

Enzyme Inhibition: The methanesulfonyl-phenyl and cyclopentyl substituents in ’s compound confer high affinity for IDO1/TDO enzymes, critical in cancer immunomodulation. The sulfonyl group’s polarity likely enhances binding to hydrophobic enzyme pockets, a feature absent in the ethyl-furan analogue .

Synthetic Yields and Stability :

- The target compound’s propionamide linker may improve synthetic scalability compared to carbohydrazide derivatives (), which require multiple protection/deprotection steps .

- Cyclopentyl-substituted thiazole-furan hybrids () achieve yields >70% via optimized lithiation reactions, suggesting that steric hindrance from ethyl-furan could reduce efficiency without tailored conditions .

Critical Notes on Structural Variations

- Electron-Donating vs. Electron-Withdrawing Groups : Ethyl-furan’s electron-rich nature may enhance π-π stacking with biological targets, whereas nitro or sulfonyl groups () improve oxidative stability and target specificity.

- Substituent Position : 5-Ethyl substitution on furan avoids steric clashes observed in 4-pyridinyl-thiazoles (), which may hinder binding to flat receptor surfaces.

Biologische Aktivität

3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a unique structure combining a furan ring and a thiazole moiety, contributing to its biological activity. Its molecular formula is CHNOS, with a molecular weight of approximately 250.3168 g/mol .

The mechanism of action for 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide involves interactions with various molecular targets. The thiazole and furan rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including:

- Antimicrobial Activity : Inhibiting bacterial growth by targeting specific enzymes.

- Anticancer Activity : Inducing apoptosis in cancer cells by disrupting cellular pathways .

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide could potentially serve as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that thiazole derivatives can exhibit cytotoxic effects on cancer cell lines. For example, a related thiazole compound showed an IC value of 1.61 µg/mL against certain cancer cell lines . The presence of specific substitutions on the thiazole ring enhances its activity against tumors.

Case Studies

-

Anticancer Study :

- Objective : To evaluate the anticancer efficacy of 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide.

- Methodology : The compound was tested against various human cancer cell lines.

- Results : The compound exhibited significant cytotoxicity with an IC value comparable to established chemotherapeutics .

-

Antimicrobial Study :

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to evaluate inhibition zones.

- Results : The compound demonstrated notable antibacterial activity, particularly against resistant strains .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds compared to 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Aminothiazole | Thiazole ring | Anticancer | Basic scaffold for various derivatives |

| Furan Derivatives | Furan ring | Antimicrobial | Versatile in medicinal chemistry |

| Thiazolyl Ureas | Urea linkage with thiazole | Antiviral | Different functional groups enhance activity |

| 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide | Furan and thiazole rings | Antimicrobial, Anticancer | Distinct combination conferring unique properties |

Q & A

Q. What are the established synthetic routes for 3-(5-Ethyl-furan-2-yl)-N-thiazol-2-yl-propionamide?

The synthesis typically involves multi-step reactions, including:

- Condensation of furan derivatives (e.g., 5-ethylfuran-2-carbaldehyde) with thiazole-2-amine precursors.

- Acylation reactions using propionyl chloride or activated esters to form the amide bond.

- Optimization via catalysts (e.g., palladium or acid/base catalysts) and solvents (DMF, DMSO) to improve yield .

Characterization relies on 1H NMR for confirming proton environments in furan (δ 6.2–7.4 ppm) and thiazole (δ 7.5–8.1 ppm) rings, alongside HPLC for purity assessment (>95%) .

Q. What structural features contribute to its potential bioactivity?

- The furan ring enables π-π stacking with aromatic residues in biological targets.

- The thiazole ring enhances metabolic stability and hydrogen-bonding capacity.

- The ethyl substituent on the furan modulates lipophilicity, impacting membrane permeability .

Methodological validation includes docking studies to predict interactions with enzymes like kinases or GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : Pd(OAc)₂ improves coupling efficiency in furan-thiazole conjugation .

Analytical monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and HPLC-MS to track intermediates and final product .

Q. How to resolve contradictions in reported biological activity data?

- Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines) to minimize discrepancies.

- Structural analogs : Compare bioactivity of derivatives (e.g., methyl vs. ethyl furan substituents) to identify SAR trends .

- Meta-analysis : Cross-reference data from enzyme inhibition assays (IC₅₀ values) and cell viability studies (MTT assays) to validate mechanisms .

Q. What computational strategies predict its interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., in kinases) with scoring functions (ΔG < −8 kcal/mol).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å).

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in thiazole) for activity .

Q. How to design derivatives for enhanced pharmacokinetic properties?

- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 3.2 to 1.5–2.0.

- Metabolic stability : Replace labile ethyl groups with cyclopropyl or halogenated analogs.

- In vitro ADME : Assess CYP450 inhibition (IC₅₀ > 10 μM) and plasma protein binding (<90%) .

Methodological Guidance for Data Interpretation

Q. How to validate NMR data for structural confirmation?

Q. What in vitro assays are most suitable for initial bioactivity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.